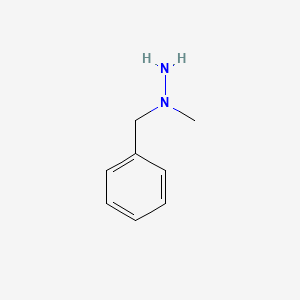

1-Benzyl-1-methylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBYHABJPALDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276759 | |

| Record name | 1-benzyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3931-52-0 | |

| Record name | 3931-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1-Benzyl-1-methylhydrazine: A Technical Guide for Chemical Researchers

Introduction: The Significance of 1-Benzyl-1-methylhydrazine in Medicinal Chemistry and Organic Synthesis

This compound is a key structural motif and a valuable intermediate in the synthesis of a variety of biologically active compounds and complex organic molecules.[1][2] Its unsymmetrical disubstituted hydrazine core makes it a versatile building block for the construction of nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.[3] Notably, derivatives of this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, highlighting their importance in the field of medicinal chemistry.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methodologies to aid researchers in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through three principal strategies, each with its own set of advantages and considerations. The choice of a particular method will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions.

The primary synthetic routes that will be discussed in detail are:

-

Direct Alkylation of Methylhydrazine: A straightforward and often high-yielding approach involving the reaction of methylhydrazine with a suitable benzylating agent.

-

Reduction of N-Nitroso-N-benzyl-N-methylamine: A reliable method for preparing unsymmetrically disubstituted hydrazines from their corresponding nitrosamine precursors.

-

Reductive Amination of Benzaldehyde with Methylhydrazine: A versatile method that proceeds through the formation and subsequent reduction of a hydrazone intermediate.

The logical flow of these synthetic transformations is depicted in the workflow diagram below.

Caption: Overview of the primary synthetic routes to this compound.

Protocol I: Direct Alkylation of Methylhydrazine

The direct N-benzylation of methylhydrazine with a benzyl halide, such as benzyl chloride, is one of the most direct and commonly employed methods for the synthesis of this compound.[6][7] This reaction proceeds via a nucleophilic substitution mechanism, where the more nucleophilic nitrogen of methylhydrazine attacks the electrophilic benzylic carbon.

Mechanistic Rationale

The choice of reaction conditions is crucial to favor the formation of the desired unsymmetrically disubstituted hydrazine and minimize side reactions such as dialkylation. The use of an excess of methylhydrazine can help to reduce the formation of 1,2-dibenzyl-1-methylhydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol.[6]

Caption: Simplified mechanism of the direct alkylation of methylhydrazine.

Experimental Protocol

A typical procedure for the alkylation of methylhydrazine with an ortho-substituted benzyl halide is as follows, which can be adapted for benzyl chloride.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of methylhydrazine (3.5 moles) and anhydrous ethanol is prepared.

-

Addition of Benzyl Halide: To the stirred solution, o,α-dichlorotoluene (1.0 mole) is added.

-

Reaction: The mixture is refluxed for 1 hour after the initial exothermic reaction subsides.

-

Work-up: The reaction mixture is concentrated in vacuo. The residue is made alkaline with 50% NaOH and extracted with diethyl ether.

-

Purification: The ether extracts are washed with water, dried over magnesium sulfate, concentrated, and distilled to yield the product.

| Parameter | Value | Reference |

| Molar Ratio (Methylhydrazine:Benzyl Halide) | 3.5 : 1 | [6] |

| Solvent | Anhydrous Ethanol | [6] |

| Reaction Time | 1 hour (reflux) | [6] |

| Reported Yield | 92% (for l-(o-Chlorobenzyl)-l-methylhydrazine) | [6] |

Protocol II: Reduction of N-Nitroso-N-benzyl-N-methylamine

The reduction of N-nitrosamines is a well-established method for the synthesis of unsymmetrically disubstituted hydrazines.[8][9] This two-step process involves the nitrosation of the corresponding secondary amine, N-benzyl-N-methylamine, followed by the reduction of the resulting nitrosamine. Lithium aluminum hydride (LAH) is a commonly used reducing agent for this transformation.

Mechanistic Considerations

The first step involves the reaction of N-benzyl-N-methylamine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting N-nitrosamine is then reduced. The mechanism of LAH reduction involves the nucleophilic attack of the hydride ion on the nitrogen of the nitroso group.

Caption: Workflow for the synthesis via nitrosamine reduction.

Experimental Protocol

The synthesis of the precursor, N-nitroso-N-benzyl-N-methylamine, is a prerequisite for this method. The general procedure for the reduction of a nitrosamine is as follows:

-

Reaction Setup: A solution of the N-nitrosamine in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in ether under an inert atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution.

-

Purification: The resulting slurry is filtered, and the filtrate is dried and concentrated. The product is then purified by distillation.

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LAH) | [8] |

| Solvent | Anhydrous Diethyl Ether | [8] |

| Key Intermediate | N-Nitroso-N-benzyl-N-methylamine | [8] |

| General Applicability | Broad for unsymmetrically disubstituted hydrazines | [8][9] |

Protocol III: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be adapted for the synthesis of this compound.[10] This one-pot or two-step process involves the initial condensation of benzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then reduced in situ or in a separate step to the desired hydrazine.

Causality in Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination. A mild reducing agent that selectively reduces the C=N bond of the hydrazone without reducing the starting aldehyde is preferred for a one-pot procedure. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often suitable for this purpose.[11][12] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the hydrazone formation and the reduction step.

References

- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Benzyl-1-methylhydrazine for Researchers and Drug Development Professionals

Introduction

1-Benzyl-1-methylhydrazine is a substituted hydrazine derivative characterized by the presence of both a benzyl and a methyl group attached to the same nitrogen atom of the hydrazine moiety. As a member of the hydrazine class of compounds, it serves as a versatile and reactive intermediate in organic synthesis. Its structural features make it a valuable building block for the construction of more complex molecular architectures, particularly within the fields of medicinal chemistry and drug discovery. Hydrazine derivatives are known to exhibit a wide range of biological activities, and compounds like this compound are often precursors to novel therapeutic agents.[1][2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

The unique arrangement of functional groups in this compound dictates its chemical reactivity and utility. The primary amino group offers a site for further functionalization, while the tertiary amine nitrogen influences the molecule's electronic properties and steric profile.

The fundamental structure consists of a hydrazine core (-NH-NH₂) asymmetrically substituted with a methyl group and a benzyl group on one nitrogen atom.

References

An In-depth Technical Guide to CAS Number 3931-52-0: 1-Methyl-1-(phenylmethyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 3931-52-0, identified as 1-Methyl-1-(phenylmethyl)-hydrazine. The guide is structured to deliver essential technical information for professionals in research and drug development, focusing on its properties and commercial availability.

Introduction

1-Methyl-1-(phenylmethyl)-hydrazine is a substituted hydrazine derivative. Hydrazine and its derivatives are a class of compounds with significant applications in organic synthesis and as intermediates in the pharmaceutical and agrochemical industries. They are recognized for their role as building blocks in the synthesis of heterocyclic compounds and as energetic materials. Aromatic hydrazine compounds, in particular, have demonstrated notable biological activities, including antibacterial and anticancer properties, and possess strong coordination abilities with metals.

It is crucial to distinguish CAS 3931-52-0 from related but distinct hydrazine derivatives such as 1-methyl-1-phenylhydrazine (CAS 618-40-6) and 1-benzyl-1-phenylhydrazine hydrochloride (CAS 5705-15-7), for which more extensive data is publicly available. This guide will focus specifically on the information available for CAS 3931-52-0.

Part 1: Core Chemical Properties

Detailed experimental data for the physical and chemical properties of 1-Methyl-1-(phenylmethyl)-hydrazine are not extensively reported in publicly available literature. The following table summarizes the basic structural and molecular information.

| Property | Value | Source |

| CAS Number | 3931-52-0 | [1] |

| IUPAC Name | 1-methyl-1-(phenylmethyl)-hydrazine | [1] |

| Synonyms | Hydrazine, 1-benzyl-1-methyl- | [2][3][4] |

| Molecular Formula | C8H12N2 | [2] |

Part 2: Synthesis and Reactivity

General Synthesis Approach for Related Hydrazine Derivatives

For instance, the synthesis of 1-methyl-1-phenylhydrazine involves the methylation of phenylhydrazine. This can be achieved by reacting phenylhydrazine with a methylating agent. A patented method for producing methyl hydrazine involves the methylation of hydrazine hydrochloride with methanol in the presence of a catalyst.[5] Another described synthesis involves the preparation of phenylhydrazine from aniline through diazotization and reduction, followed by methylation.[6]

The following diagram illustrates a generalized conceptual workflow for the synthesis of a methylated hydrazine derivative.

Caption: Conceptual workflow for the synthesis of 1-Methyl-1-(phenylmethyl)-hydrazine.

Part 3: Applications and Biological Significance

Specific applications and the biological mechanism of action for 1-Methyl-1-(phenylmethyl)-hydrazine are not well-documented in the available scientific literature. However, based on the broader class of hydrazine derivatives, potential areas of application can be inferred.

Hydrazine derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals. For example, related compounds are used in the production of antineoplastic agents.[3] The mechanism in such applications often involves the ability of the hydrazine moiety to interact with biological targets or serve as a scaffold for building more complex, biologically active molecules.

The general reactivity of the hydrazine functional group makes it a useful tool in organic synthesis for creating carbon-nitrogen and nitrogen-nitrogen bonds, which are integral to many pharmaceutical and agrochemical compounds.

Part 4: Safety and Handling

| Hazard Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7] |

| Skin Corrosion/Irritation | Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

General Handling Precautions:

-

Use in a well-ventilated area.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Part 5: Suppliers

1-Methyl-1-(phenylmethyl)-hydrazine (CAS 3931-52-0) is available from a limited number of chemical suppliers, primarily for research and development purposes.

| Supplier | Location |

| Inui Corporation | Japan[1] |

| Guidechem (lists multiple suppliers) | China[2] |

It is recommended to contact these suppliers directly to obtain product specifications, purity levels, and a comprehensive Safety Data Sheet (SDS).

References

- 1. Inui Corporation - Home [inuicorp.lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sds.simplot.com [sds.simplot.com]

- 9. CAS 5705-15-7: Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydr… [cymitquimica.com]

Mechanism of action of benzylhydrazine derivatives

<An In-depth Technical Guide to the Mechanism of Action of Benzylhydrazine Derivatives

Abstract

Benzylhydrazine derivatives represent a significant class of pharmacological agents, historically pivotal in the development of therapeutics for neurological disorders. This guide provides a detailed examination of their primary mechanism of action: the inhibition of monoamine oxidase (MAO). We will explore the biochemical basis of this inhibition, the distinction between MAO isoforms, the irreversible and covalent nature of the interaction, and the downstream neurochemical consequences. Furthermore, this document details validated experimental protocols for assessing MAO inhibition, discusses structure-activity relationships, and contextualizes the therapeutic applications and limitations of these compounds for researchers, scientists, and drug development professionals.

Introduction: The Benzylhydrazine Scaffold in Neuropharmacology

The benzylhydrazine chemical motif, characterized by a benzyl group attached to a hydrazine moiety, is the foundational structure for a class of drugs that profoundly impact neurotransmitter metabolism. Historically, compounds like phenelzine and isocarboxazid were among the first effective treatments for major depressive disorder.[1][2][3] Their discovery, stemming from observations of mood elevation in patients treated with hydrazine-based tuberculosis drugs, opened a new era in psychopharmacology.[2]

The primary therapeutic efficacy of these derivatives is rooted in their potent ability to inhibit monoamine oxidase (MAO), a family of enzymes responsible for the degradation of key monoamine neurotransmitters.[2][4] By preventing this breakdown, benzylhydrazine derivatives elevate the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to their antidepressant and anxiolytic effects.[1][3][4]

Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The central mechanism of action for benzylhydrazine derivatives is the time-dependent, irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][4][5] This inactivation is a result of the formation of a stable, covalent bond between a reactive metabolite of the drug and the enzyme's essential flavin adenine dinucleotide (FAD) cofactor.[5][6][7]

The Monoamine Oxidase (MAO) Enzyme System

MAO enzymes are located on the outer membrane of mitochondria and are crucial for regulating the levels of neurotransmitters and other biogenic amines throughout the body.[2][8][9] They exist in two distinct isoforms:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.[2][5] Its inhibition is most closely linked to the antidepressant effects of these drugs.[10][11] MAO-A is also responsible for breaking down dietary amines like tyramine.[4]

-

MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[2][5] Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease to preserve dopamine levels.[10][11]

Most classic benzylhydrazine derivatives, such as phenelzine, are non-selective, meaning they inhibit both MAO-A and MAO-B.[1][5][12] This non-selectivity contributes to their broad efficacy but also to a more complex side-effect profile.[11]

The Covalent Inhibition Pathway

The irreversible nature of the inhibition is a multi-step process that can be understood as a "suicide inhibition" mechanism. The benzylhydrazine compound itself is a substrate for the MAO enzyme.

-

Enzymatic Oxidation: The MAO enzyme attempts to oxidize the hydrazine derivative, mirroring its action on endogenous substrates like dopamine or serotonin.[5]

-

Formation of a Reactive Intermediate: This enzymatic oxidation converts the relatively stable benzylhydrazine into a highly reactive diazene (diimide) intermediate.[13]

-

Covalent Adduct Formation: Before this unstable intermediate can dissociate from the active site, it rapidly forms a covalent bond with the N5 or C4a position of the enzyme's FAD cofactor.[7][13]

-

Enzyme Inactivation: This covalent adduct permanently inactivates the enzyme.[4][5] The restoration of MAO activity is not possible until the cell synthesizes new enzyme molecules, a process that can take several weeks.[5]

This prolonged, irreversible action is why the clinical effects of benzylhydrazine MAOIs persist long after the drug is cleared from the bloodstream.[5]

Caption: Covalent inhibition of MAO by a benzylhydrazine derivative.

Secondary and Ancillary Mechanisms

While MAO inhibition is the primary mechanism, some benzylhydrazine derivatives exhibit other pharmacological activities that may contribute to their overall clinical profile. For instance, phenelzine has been shown to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, potentially by inhibiting GABA transaminase (GABA-T).[5][12] This action may enhance its anxiolytic properties.[5][12] Furthermore, some metabolites of these drugs, such as phenethylamine (PEA) from phenelzine, can act as releasing agents for norepinephrine and dopamine, adding another layer to their complex pharmacology.[12]

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of hydrazine derivatives are heavily influenced by their chemical structure.[14][15][16]

-

The Hydrazine Moiety: The -NH-NH2 group is critical for the mechanism-based inactivation. Modifications to this group often lead to a loss of irreversible inhibitory activity.[6]

-

Aromatic Ring Substituents: The nature and position of substituents on the benzyl ring can modulate the compound's affinity for the MAO active site and its selectivity between MAO-A and MAO-B.[15][17] For example, studies have shown that specific halogen substitutions can significantly enhance potency and selectivity for MAO-B.[17][18]

-

Cyclization: Cyclization of the hydrazide moiety into five- or six-membered rings has been shown to cause a significant decline or complete loss of MAO inhibitory properties, highlighting the importance of the flexible hydrazine chain.[15][16]

These SAR insights are crucial for the rational design of new, more selective, and potentially safer MAO inhibitors.[11][14]

Experimental Validation & Protocols

The characterization of benzylhydrazine derivatives as MAO inhibitors requires robust and validated biochemical assays. The primary goal is to determine the compound's potency (IC50) and its selectivity for MAO-A versus MAO-B.

Data Presentation: Comparative MAO Inhibition

The following table summarizes hypothetical IC50 data for representative MAO inhibitors, illustrating how potency and selectivity are typically presented.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |

| Phenelzine (Non-selective) | 250 | 450 | 0.56 |

| Isocarboxazid (Non-selective) | 300 | 600 | 0.50 |

| Moclobemide (Reversible MAO-A) | 200 | 25000 | 0.008 |

| Selegiline (MAO-B Selective) | 8500 | 50 | 170 |

Note: IC50 values are illustrative. The Selectivity Index (SI) is calculated as (IC50 of MAO-A) / (IC50 of MAO-B). A high SI indicates selectivity for MAO-B.

Experimental Protocol: Fluorometric Assay for MAO Activity

This protocol is based on commercially available kits that provide a reliable method for determining MAO-A and MAO-B activity and inhibition.[8][19][20] The principle involves the MAO-catalyzed deamination of a substrate, which produces hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal.[8][19][20]

Objective: To determine the IC50 of a test compound (e.g., a benzylhydrazine derivative) against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer

-

Fluorescent Probe (e.g., Amplex Red or similar)

-

Horseradish Peroxidase (HRP)

-

Selective Inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B) for controls[9][19]

-

Test Compound (serial dilutions)

-

96-well black microplate

-

Fluorescence microplate reader (e.g., λex = 530nm, λem = 585nm)[19][20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, HRP, and test compounds in assay buffer as per the manufacturer's instructions. Create a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM).

-

Enzyme/Inhibitor Pre-incubation (Critical for Irreversible Inhibitors):

-

To each well of the 96-well plate, add 45 µL of the diluted MAO-A or MAO-B enzyme solution.

-

Add 5 µL of the test compound serial dilutions to the sample wells.

-

For control wells, add 5 µL of buffer (100% activity control) or 5 µL of a saturating concentration of a known selective inhibitor (0% activity control).

-

Gently mix and incubate the plate for 10-15 minutes at room temperature. This pre-incubation step is vital as it allows the time-dependent, irreversible inhibitor to bind covalently to the enzyme.

-

-

Reaction Initiation:

-

Prepare a "Working Reagent" mix containing the substrate, fluorescent probe, and HRP in assay buffer.[19]

-

Add 50 µL of the Working Reagent to all wells to start the reaction.

-

-

Signal Detection:

-

Immediately place the plate in the fluorescence reader.

-

Incubate for 20-30 minutes in the dark at room temperature.[19]

-

Measure the fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data by setting the average fluorescence of the "100% activity" control wells to 100% and the "0% activity" control wells to 0%.

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Repeat the entire assay for both MAO-A and MAO-B to determine selectivity.

-

Caption: Experimental workflow for determining MAO inhibition via a fluorometric assay.

Therapeutic Implications and Limitations

The potent antidepressant and anxiolytic effects of benzylhydrazine MAOIs are a direct result of their core mechanism.[1][4] However, this same mechanism underlies their significant limitations.

-

Hypertensive Crisis: The irreversible inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine.[4] Ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats) can lead to a massive release of norepinephrine, causing a dangerous spike in blood pressure known as a hypertensive crisis.[1][4] This necessitates strict dietary restrictions for patients.[4]

-

Drug Interactions: Co-administration with serotonergic agents (e.g., SSRIs) can lead to serotonin syndrome, a potentially fatal condition caused by excessive serotonin levels.[1]

-

Delayed Recovery: Due to the irreversible inhibition, a "washout" period of at least two weeks is required after discontinuing the drug before another serotonergic agent can be safely started.[5]

These risks have led to benzylhydrazine derivatives being reserved as third-line treatments for atypical or treatment-resistant depression.[5]

Conclusion and Future Directions

Benzylhydrazine derivatives are powerful, mechanism-based inhibitors of monoamine oxidase. Their irreversible, covalent binding to the FAD cofactor leads to a sustained increase in monoamine neurotransmitters, which is the basis for their therapeutic utility in mood and anxiety disorders. While their clinical use is limited by safety concerns, the principles of their mechanism of action continue to inform modern drug design. Future research focuses on developing reversible and more selective MAO inhibitors that can achieve therapeutic benefit with an improved safety profile, building on the foundational knowledge established by the study of classic benzylhydrazine compounds.[6][11]

References

- 1. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 5. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]

- 8. Monoamine Oxidase Assays [cellbiolabs.com]

- 9. evotec.com [evotec.com]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Phenelzine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. PlumX [plu.mx]

- 15. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholars.aku.edu [scholars.aku.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. resources.bio-techne.com [resources.bio-techne.com]

- 20. bioassaysys.com [bioassaysys.com]

Substituted Hydrazines: From Foundational Reagents to Advanced Functional Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydrazines, organic derivatives of the simple inorganic compound hydrazine (N₂H₄), represent a class of molecules with extraordinary versatility and profound impact across the scientific landscape. Their unique electronic structure, characterized by the presence of two adjacent, nucleophilic nitrogen atoms, underpins a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the core research applications of substituted hydrazines, designed for professionals engaged in chemical synthesis, drug discovery, and materials science. We will move beyond simple reaction catalogs to dissect the mechanistic underpinnings and causal logic behind experimental designs, offering field-proven insights into their application in heterocyclic synthesis, medicinal chemistry, bioconjugation, and the development of energetic and polymeric materials.

Core Principles: The Chemical Reactivity of the Hydrazine Moiety

The functionality of substituted hydrazines is dominated by the N-N single bond and the lone pair of electrons on each nitrogen atom. This configuration imparts both nucleophilic and reducing properties, making them powerful tools in synthesis. The reactivity can be broadly categorized:

-

Nucleophilicity: The terminal nitrogen of a monosubstituted hydrazine is highly nucleophilic, readily attacking electrophilic centers, most notably carbonyl carbons. This reaction is the gateway to forming hydrazones, which are pivotal intermediates in numerous transformations.

-

Redox Chemistry: The N-N bond is susceptible to both oxidation and reduction. The oxidation to a diazene intermediate is a key step in reactions like the Wolff-Kishner reduction, ultimately leading to the extrusion of highly stable dinitrogen gas (N₂), a powerful thermodynamic driving force.

Applications in Advanced Organic Synthesis

Substituted hydrazines are indispensable reagents for constructing complex molecular frameworks, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products.

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

Discovered in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for preparing indoles.[1][2] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a thermally or acid-catalyzed intramolecular rearrangement to yield the indole core.[3][4]

Mechanistic Pathway: The widely accepted mechanism provides a clear example of causality in experimental design.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Expert Insights & Protocol Validation:

-

Causality of Acid Catalysis: The acid catalyst (Brønsted or Lewis) is not merely an additive; it serves multiple critical roles.[1][2] It accelerates the initial formation of the hydrazone, promotes the tautomerization to the reactive enamine intermediate, and facilitates the final elimination of ammonia to drive the formation of the aromatic indole ring.[4][5] The choice of acid (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) depends on the substrate's sensitivity and the required reaction temperature.[1]

-

Self-Validating Protocol: A well-designed Fischer indole synthesis is a self-validating system. The progress can be monitored at each key stage.

Experimental Protocol: Generalized Synthesis of 2,3-Disubstituted Indoles

-

Hydrazone Formation (Validation Point 1):

-

In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the unsymmetrical ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a catalytic amount of acetic acid if not used as the solvent.

-

Stir at room temperature or with gentle warming (40-60 °C) for 1-4 hours.

-

Validation: Monitor the disappearance of the carbonyl starting material by Thin Layer Chromatography (TLC). The formation of the more conjugated hydrazone is often indicated by a color change and a new, less polar spot on the TLC plate.

-

-

Cyclization (Validation Point 2):

-

To the crude hydrazone mixture, add the primary acid catalyst (e.g., polyphosphoric acid, or Eaton's reagent) in a portion-wise manner.

-

Heat the reaction mixture to the optimal temperature (typically 80-160 °C) for 2-12 hours.

-

Validation: Monitor the formation of the indole product by TLC. The highly aromatic product will typically have a distinct Rƒ value and may be UV active.

-

-

Work-up and Purification:

-

Allow the reaction to cool to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH, NaHCO₃).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure indole.

-

The Wolff-Kishner Reduction: A Classic Deoxygenation Strategy

The Wolff-Kishner reduction provides a robust method for the complete reduction of the carbonyl group of aldehydes and ketones to a methylene (CH₂) group.[6] It is particularly valuable for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction.[7] The reaction involves the in-situ formation of a hydrazone, followed by base-catalyzed decomposition.[8][9]

Causality of Basic Conditions and High Temperature: The reaction is conducted under strongly basic conditions (e.g., KOH or potassium tert-butoxide) in a high-boiling polar solvent like diethylene glycol.[10] The base is essential for deprotonating the hydrazone to form a key anion intermediate.[9] The high temperature (~200 °C) is required to overcome the activation energy for the elimination of dinitrogen gas, which is the irreversible and thermodynamically favorable step that drives the reaction to completion.[7]

The Role of Substituted Hydrazines in Drug Discovery and Development

The hydrazine and hydrazide moieties are present in numerous approved drugs and serve as versatile linkers in advanced therapeutic modalities.[11][12] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to form stable covalent bonds, makes them highly valuable in medicinal chemistry.[13]

Hydrazine-Containing Pharmacophores

Several successful drugs incorporate a hydrazine or its acyl derivative (hydrazide) as a core part of their pharmacophore.[14][15] This structural unit is often responsible for the drug's mechanism of action, such as inhibiting key enzymes.[16]

| Drug | Therapeutic Class | Core Function of Hydrazine/Hydrazide Moiety |

| Isoniazid | Antitubercular | The hydrazide is a pro-drug that, once activated, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[11] |

| Phenelzine | Antidepressant | Acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine.[15][16] |

| Hydralazine | Antihypertensive | A direct-acting smooth muscle relaxant used to treat high blood pressure.[14][15] |

| Carbidopa | Anti-Parkinson's | The hydrazine group inhibits the peripheral decarboxylation of levodopa, allowing more of it to cross the blood-brain barrier.[15] |

Hydrazone Linkers in Bioconjugation

The reaction between a hydrazine (or hydrazide) and an aldehyde or ketone to form a hydrazone is a cornerstone of bioconjugation chemistry.[17][18] This ligation is widely used to attach drugs, probes, or imaging agents to biomolecules like proteins and antibodies.[19]

Application in Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. Hydrazone linkages are frequently used due to their relative stability in the bloodstream (neutral pH) and susceptibility to hydrolysis in the more acidic environment of endosomes and lysosomes inside the cancer cell, leading to controlled drug release.[20]

Logical Workflow for ADC Synthesis via Hydrazone Ligation

Caption: A validated workflow for producing an Antibody-Drug Conjugate.

Frontiers in Materials Science

The high nitrogen content and reactive nature of substituted hydrazines make them valuable precursors for advanced materials with tailored properties.

High-Energy Density Materials (HEDMs)

Hydrazine is a well-known rocket propellant, and its organic derivatives are extensively researched as HEDMs for explosives and propellants.[21] The key principle is to design molecules with a high positive enthalpy of formation that decompose to form highly stable, gaseous products (primarily N₂).[22] Tetrazine-based compounds, often synthesized from hydrazine precursors, are a prominent class of such materials, offering a balance of energetic performance and thermal stability.[23][24]

Functional Polymers and Materials

Substituted hydrazines serve as monomers or functionalizing agents in polymer chemistry.

-

Polyhydrazides: These polymers can be synthesized and subsequently cyclized to form polyoxadiazoles, a class of high-performance polymers known for their exceptional thermal stability.[25]

-

Reactive Polymer Scaffolds: Polymers bearing pendant hydrazide groups, such as poly(acryloyl hydrazide), are versatile scaffolds.[26] They can be easily modified post-polymerization by reacting them with various aldehydes to introduce a wide range of functionalities, creating materials for applications in drug delivery and biomaterials.[26]

Conclusion

Substituted hydrazines are far more than simple chemical reagents; they are enabling tools that bridge fundamental synthesis with applied science. Their predictable reactivity, governed by the principles of nucleophilicity and redox chemistry, has been masterfully exploited to build intricate heterocyclic systems, design life-saving pharmaceuticals, and engineer advanced materials. The continued exploration of their chemistry, particularly in developing novel catalytic transformations and biocompatible ligations, promises to further expand their already vast research applications, solidifying their indispensable role in the modern molecular sciences.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. Fischer_indole_synthesis [chemeurope.com]

- 6. Wolff kishner reduction with mechanism | PPTX [slideshare.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. study.com [study.com]

- 9. byjus.com [byjus.com]

- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. psvmkendra.com [psvmkendra.com]

- 14. calcasolutions.com [calcasolutions.com]

- 15. Hydrazine Building Blocks - Enamine [enamine.net]

- 16. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 17. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Hydrazine - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites | MDPI [mdpi.com]

- 26. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00535K [pubs.rsc.org]

Biological activity of 1-Benzyl-1-methylhydrazine

An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-1-methylhydrazine

Executive Summary

This compound is a hydrazine derivative with significant potential as a modulator of monoamine oxidase (MAO), a key enzyme system in the central nervous system. This guide provides a comprehensive technical overview of its biological activity, focusing on its primary mechanism as an MAO inhibitor. We delve into the foundational biochemistry of MAO, elucidate the mechanistic basis for inhibition by hydrazine compounds, and present detailed experimental workflows for characterizing its potency and mode of action. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders. By synthesizing established methodologies with mechanistic insights, this guide serves as a foundational resource for investigating this compound and related analogues.

Introduction to this compound

This compound belongs to the substituted hydrazine class of compounds, which has historically been a rich source of pharmacologically active agents, most notably as inhibitors of monoamine oxidase.[1] Understanding its chemical properties and synthetic routes is fundamental to appreciating its biological potential.

Chemical Structure and Properties

The structure of this compound features a hydrazine core asymmetrically substituted with a methyl group and a benzyl group. This configuration is crucial for its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 3931-52-0 | [2] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Topological Polar Surface Area | 29.3 Ų | [2] |

| SMILES | CN(CC1=CC=CC=C1)N | [2] |

The presence of the hydrazine moiety (-NH-NH₂) is the key functional group, known to be highly reactive and capable of interacting with enzymes.[3] The benzyl and methyl groups provide steric and electronic features that influence binding affinity and selectivity for specific enzyme isoforms.

Synthesis Overview

The synthesis of 1-methyl-1-(substituted benzyl)hydrazines is well-documented. A common and efficient method involves the direct alkylation of methylhydrazine with a corresponding benzyl halide, such as benzyl chloride.[4][5] An alternative route involves the formation of a hydrazone from an aldehyde and methylhydrazine, followed by reduction.[6] The accessibility of these synthetic pathways allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies.[4]

Primary Biological Target: Monoamine Oxidase (MAO)

The principal biological activity of many substituted hydrazines is the inhibition of monoamine oxidase (MAO).[1][7] MAO is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters, thereby regulating their concentration in the brain and peripheral tissues.[8]

MAO Isoforms: MAO-A and MAO-B

MAO exists in two distinct isoforms, MAO-A and MAO-B, which differ in their substrate preferences, inhibitor sensitivities, and tissue distribution.[9]

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating major depressive disorder and anxiety.[8][9]

-

MAO-B: Primarily metabolizes phenylethylamine and is a key enzyme in dopamine degradation. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have been explored for Alzheimer's disease.[8][9]

Dopamine and tyramine are substrates for both isoforms. The development of isoform-selective inhibitors is a critical goal in drug discovery to maximize therapeutic efficacy while minimizing side effects.[9]

Mechanism of MAO Inhibition

Hydrazine derivatives, including this compound, are classic "mechanism-based inhibitors" or "suicide substrates" of MAO. The catalytic cycle of MAO itself processes the inhibitor into a reactive species that subsequently inactivates the enzyme, often through covalent modification of the flavin adenine dinucleotide (FAD) cofactor.[7]

The proposed mechanism involves the enzyme oxidizing the hydrazine, which then forms a highly reactive intermediate. This intermediate can covalently bind to the FAD cofactor or nearby amino acid residues in the active site, leading to irreversible inhibition.[7]

Caption: Proposed mechanism of irreversible MAO inhibition by a hydrazine derivative.

Experimental Workflows for Characterizing Biological Activity

A systematic approach is required to fully characterize the inhibitory profile of this compound. This involves a tiered workflow from initial screening to detailed mechanistic studies.

Workflow 1: In Vitro MAO Inhibition Screening

The primary goal of this workflow is to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀), against both MAO-A and MAO-B isoforms.

References

- 1. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

Solubility of 1-Benzyl-1-methylhydrazine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Benzyl-1-methylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes foundational chemical principles with established experimental methodologies. It offers a robust framework for scientists to predict, understand, and experimentally determine the solubility of this compound in a variety of organic solvents. This guide is structured to empower researchers with both the theoretical knowledge and practical tools necessary for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (C₈H₁₂N₂) is a substituted hydrazine derivative that serves as a versatile building block in organic synthesis.[1] Its structural combination of a benzyl group and a methylhydrazine moiety makes it a key precursor for various pharmacologically active compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Understanding and controlling solubility is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

-

Formulation: Developing stable and bioavailable drug delivery systems.

-

Process Safety: Managing concentration-dependent hazards and ensuring safe handling.[2]

This guide provides an in-depth analysis of the factors governing the solubility of this compound and presents a detailed protocol for its empirical determination.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (Isomer 1-benzyl-2-methylhydrazine is a yellow solid) | [2][3] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [1] |

| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | [1] |

The presence of both a non-polar benzene ring and a polar hydrazine group imparts a dual character to the molecule, significantly influencing its interaction with various solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a predictive framework for estimating solubility.[4] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Polar Solvents

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydrazine moiety of this compound, with its capacity for hydrogen bonding, is expected to interact favorably with these solvents.[2] Consequently, good solubility is anticipated in lower alcohols. Solubility in water is also expected, though it may be limited by the hydrophobic nature of the benzyl group.[2]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them. The nitrogen atoms in this compound can act as hydrogen bond donors to these solvents. Additionally, dipole-dipole interactions will contribute to solubility. Therefore, this compound is predicted to be soluble in many polar aprotic solvents.

Non-Polar Solvents

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The primary intermolecular forces in these solvents are weak van der Waals forces. The non-polar benzyl group of this compound will facilitate some degree of solubility in these solvents. However, the energy required to break the hydrogen bonds between the polar hydrazine groups may limit overall solubility.[2] It is reported that the isomer, 1-methyl-2-benzylhydrazine, has a solubility of >10% in benzene, suggesting that this compound will also exhibit significant solubility in aromatic non-polar solvents like toluene.[3]

The following diagram illustrates the anticipated solubility trends based on solvent polarity.

Caption: Predicted solubility based on solvent class.

Literature-Reported Solubility Data

As previously noted, specific quantitative solubility data for this compound is sparse in the available literature. The following table summarizes the qualitative and related data that has been reported.

| Solvent Class | Solvent | Reported Solubility | Source |

| Polar Protic | Water, Alcohols | Tends to be soluble | [2] |

| Non-Polar | Benzene | >10% (for isomer 1-methyl-2-benzylhydrazine) | [3] |

| Non-Polar | General Non-Polar Solvents | Limited solubility | [2] |

Note: The lack of comprehensive data necessitates the use of a standardized experimental protocol to determine solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC)[5][6]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Procedure

-

Preparation of Solvent System: Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or on a stir plate at the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Sampling of Saturated Solution: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a syringe filter. This step is critical to prevent any undissolved solid from being transferred.

-

Dilution: Dispense the filtered aliquot into a volumetric flask and dilute with the same solvent to a known final volume. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of this compound.[7][8] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Analytical Methods for Quantification

Accurate determination of solubility relies on precise quantification of the solute in the saturated solution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established methods for analyzing hydrazine derivatives.[5][6]

-

HPLC: Reversed-phase HPLC with a UV detector is a common method. Derivatization with an agent like benzaldehyde can improve detection and selectivity.[7]

-

GC: GC with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) can also be employed. Derivatization may be necessary to improve the chromatographic properties of the analyte.[5]

The choice of method will depend on the available instrumentation and the specific solvent system being investigated.

Safety and Handling

Hydrazine derivatives, including this compound, are classified as hazardous substances and must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information before commencing any experimental work.[10][11]

Conclusion

While direct, quantitative solubility data for this compound is not extensively documented, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. This guide has provided a theoretical framework for this assessment, grounded in the principles of chemical interactions. Furthermore, the detailed experimental protocol and discussion of analytical methods equip researchers with the necessary tools to empirically determine the solubility of this compound, facilitating its effective use in research and development. Adherence to the described methodologies and safety precautions will ensure the generation of reliable data and promote a safe laboratory environment.

References

- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. osha.gov [osha.gov]

- 8. sielc.com [sielc.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

A Theoretical Framework for the Conformational Analysis of 1-Benzyl-1-methylhydrazine: An In-depth Technical Guide

This guide provides a comprehensive theoretical framework for investigating the conformational landscape of 1-benzyl-1-methylhydrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical computational methodologies and theoretical considerations necessary to understand the structural dynamics of this flexible molecule. By delving into the causality behind methodological choices, this guide serves as a practical blueprint for conducting a robust conformational analysis, ultimately enabling a deeper understanding of its potential biological activity and physicochemical properties.

Introduction: The Significance of Conformation in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level and spatial arrangement of atoms. The ensemble of these conformations and their relative populations, known as the conformational landscape, dictates how the molecule interacts with its biological targets, such as enzymes and receptors. A thorough understanding of this landscape is therefore a cornerstone of modern drug design and development, enabling the prediction of bioactivity, metabolic stability, and other crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This compound, with its benzyl and methylhydrazine moieties, presents an interesting case study in conformational analysis. The interplay of steric and electronic effects, along with the potential for intramolecular non-covalent interactions, governs its preferred shapes. This guide will systematically explore the theoretical approaches to unravel these conformational preferences.

Defining the Conformational Space: Torsional Degrees of Freedom

The first step in any conformational analysis is to identify the key rotational degrees of freedom, which are the torsion (or dihedral) angles that define the molecule's overall shape. For this compound, the principal rotatable bonds are:

-

τ1 (Cα-Cβ): Rotation around the bond connecting the phenyl ring to the methylene bridge.

-

τ2 (Cβ-N1): Rotation around the bond between the methylene bridge and the substituted nitrogen atom.

-

τ3 (N1-N2): Rotation around the nitrogen-nitrogen bond of the hydrazine moiety.

The interplay of these three torsions, along with the inversion of the nitrogen atoms, defines the primary conformational space of the molecule.

Computational Methodology: A Multi-tiered Approach

A robust theoretical study of conformational preferences necessitates a multi-pronged computational strategy, balancing accuracy with computational cost. We advocate for a hierarchical approach, starting with a broad exploration of the conformational space using computationally less demanding methods, followed by refinement of the most promising conformers using higher levels of theory.

Initial Conformational Search: Exploring the Landscape

The initial exploration aims to identify all energetically plausible conformers. This can be achieved through:

-

Systematic Grid Scans: This involves rotating the key dihedral angles (τ1, τ2, and τ3) in discrete steps (e.g., every 30°) and performing a geometry optimization at each grid point. While thorough, this method can be computationally expensive.

-

Stochastic and Molecular Dynamics Methods: Techniques like Monte Carlo simulations or short molecular dynamics runs can efficiently sample the conformational space, particularly for highly flexible molecules.

For this initial search, a molecular mechanics force field such as MMFF94 or UFF provides a good balance of speed and accuracy. Alternatively, semi-empirical quantum methods like PM7 can be employed for a more quantum-mechanically sound, yet still rapid, initial exploration.

Geometry Optimization and Energy Refinement: Pinpointing Stable Conformers

Once a set of unique conformers is identified from the initial search, the next step is to refine their geometries and relative energies using a more accurate level of theory. Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry.

Recommended DFT Protocol:

-

Functional: A functional that adequately describes both covalent and non-covalent interactions is crucial. We recommend a dispersion-corrected functional such as B3LYP-D3(BJ) or a functional from the Minnesota family, like M06-2X .[1][2] These functionals have been shown to provide reliable results for conformational energies of organic molecules.[1]

-

Basis Set: A Pople-style split-valence basis set, such as 6-311+G(d,p) , offers a good compromise between accuracy and computational cost for geometry optimizations. For final single-point energy calculations, a larger basis set like def2-TZVP can be used to obtain more accurate relative energies.[3]

Self-Validation: The protocol's trustworthiness is enhanced by ensuring that all optimized structures are true minima on the potential energy surface. This is verified by performing a vibrational frequency calculation at the same level of theory used for the optimization. The absence of imaginary frequencies confirms a local minimum.

The Role of the Solvent: Implicit and Explicit Models

The conformation of a molecule can be significantly influenced by its environment. Therefore, it is essential to consider the effect of a solvent, especially if the molecule is intended for a biological application where the environment is aqueous.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are computationally efficient ways to account for the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, particularly hydrogen bonding, a small number of explicit solvent molecules can be included in the quantum mechanical calculation. This approach, however, significantly increases the computational cost.

Analysis of Conformational Preferences: Unraveling the Driving Forces

A key aspect of this guide is to move beyond simply listing conformers and their energies. A deeper understanding comes from analyzing the factors that stabilize or destabilize different conformations.

Intramolecular Non-Covalent Interactions

The conformation of this compound is likely influenced by a delicate balance of non-covalent interactions.[4][5][6]

-

Gauche Preference of the N-N Bond: Hydrazine itself is known to prefer a gauche conformation due to a combination of steric repulsion between the lone pairs in the anti conformation and stabilizing hyperconjugative interactions in the gauche form.[7][8][9] This preference is expected to be a dominant factor in the conformation around the τ3 dihedral.

-

CH-π Interactions: The benzyl group provides an aromatic ring that can engage in CH-π interactions with the methyl or methylene groups. These weak, yet significant, interactions can favor folded conformations where the alkyl groups are in proximity to the phenyl ring.[10]

-

Steric Hindrance: The bulky benzyl and methyl groups will create steric clashes in certain conformations, leading to their destabilization.

To visualize and quantify these non-covalent interactions, advanced techniques such as:

-

Non-Covalent Interaction (NCI) Analysis: This method provides a visual representation of non-covalent interactions in real space, allowing for their qualitative identification.

-

Symmetry-Adapted Perturbation Theory (SAPT): SAPT can be used to decompose the interaction energy between molecular fragments into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a quantitative understanding of the nature of the interactions.[5][6]

Tabulated Data and Visualization

To facilitate the comparison of different conformers, all quantitative data should be summarized in a clear and structured table.

| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) | Key Intramolecular Interactions |

| 1 | 0.00 | 0.00 | Gauche N-N, CH-π | |||

| 2 | ||||||

| 3 |

Experimental Validation: Bridging Theory and Reality

While theoretical calculations provide invaluable insights, they are models of reality. Experimental validation is crucial to confirm the computational predictions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can be used to infer the predominant solution-phase conformation.[11][12] Comparing calculated NMR chemical shifts and coupling constants for different conformers with experimental data can also aid in identifying the most populated conformers.

-

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state.[13] While crystal packing forces can influence the conformation, it provides a valuable benchmark for the calculations.

Workflow and Visualization

A clear workflow is essential for a systematic conformational analysis.

Figure 1: A schematic workflow for the theoretical conformational analysis of this compound.

The logical relationship between key concepts in determining the final conformational preference can be visualized as follows:

References

- 1. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. ethz.ch [ethz.ch]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Understanding nonbonded interactions between molecular fragments - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bifunctional squaramides with benzyl-like fragments: analysis of CH⋯π interactions by a multivariate linear regression model and quantum chemical topology - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Conformational changes in hydrazine and hydroxylamine derivatives studied by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: 1-Benzyl-1-methylhydrazine in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 1-Benzyl-1-methylhydrazine

This compound is an asymmetrically disubstituted hydrazine that serves as a versatile and valuable reagent in modern organic synthesis. Its unique structure, featuring both a sterically demanding benzyl group and a small methyl group on the same nitrogen atom, imparts distinct reactivity that chemists can exploit for the construction of complex molecular architectures. Hydrazine derivatives are foundational building blocks, particularly in the pharmaceutical and agrochemical industries, where they are integral to the synthesis of nitrogen-containing heterocycles.[1]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causal relationships behind its synthetic applications. We will delve into its use in heterocyclic synthesis and medicinal chemistry, providing detailed, field-tested protocols that are designed to be self-validating and reproducible.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 3931-52-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~215-217 °C |

| Density | ~0.98 g/mL |

Critical Safety and Handling Protocols

Hydrazine derivatives are classified as hazardous substances and require strict handling protocols to ensure laboratory safety.[2]

-

Toxicity and Hazards: this compound, like other hydrazines, is toxic if swallowed, in contact with skin, or if inhaled. It is corrosive and can cause skin and eye damage. It is also a suspected carcinogen and should be handled with extreme caution.[2][3]

-

Flammability: Hydrazine vapors can form flammable mixtures with air.[4] All work should be conducted away from heat, sparks, and open flames. Electrical equipment must be explosion-proof, and containers should be bonded and grounded.[4]

-

Personal Protective Equipment (PPE): Always work in a properly functioning chemical fume hood.[3] Wear chemical-resistant gloves (butyl rubber or nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[4][5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation and maintain purity.[2][6]

-

Spill & Exposure: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite).[4] For skin contact, immediately wash with soap and water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]

Application I: Synthesis of N-Containing Heterocycles - The Pyrazole Core

One of the most powerful applications of substituted hydrazines is in the construction of pyrazoles, a heterocyclic motif prevalent in numerous pharmaceuticals.[7][8] The reaction of a hydrazine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, is a classic and reliable method for pyrazole synthesis.[9][10] The asymmetry of this compound can influence the regioselectivity of the cyclization, a crucial factor in complex molecule synthesis.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from a well-established procedure for synthesizing pyrazoles from hydrazones and nitroolefins, demonstrating a reliable pathway to highly substituted pyrazole systems.[11] The reaction proceeds via a two-step, one-pot sequence: initial formation of the hydrazone, followed by a Michael-type addition and subsequent cyclization with elimination of nitrous acid.

Caption: One-pot workflow for pyrazole synthesis.

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.25 equiv) and methanol (approx. 40 mL per 1 g of aldehyde).

-

Hydrazone Formation: Add this compound (1.25 equiv) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 2 hours. The formation of the hydrazone can be monitored by TLC or ¹H NMR.[11]

-

Causality Note: The initial condensation to form the hydrazone is a crucial step. Using a slight excess of the hydrazine and aldehyde ensures the complete consumption of the subsequent limiting reagent (the nitroolefin).

-

-

Cyclization: To the same flask, add the substituted β-nitrostyrene (1.0 equiv) as a solid in one portion.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24-72 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitroolefin spot. The product may begin to precipitate from the solution.

-

Trustworthiness Note: Reaction times can vary based on the steric and electronic properties of the substrates. Monitoring by TLC is essential to avoid incomplete reactions or side product formation.[11]

-

-

Work-up and Isolation: Once the reaction is complete, add water (approx. 30% of the total methanol volume) to the flask to precipitate the crude product. Stir for an additional hour.

-

Purification: Collect the solid by vacuum filtration, washing the filter cake with a cold 1:1 mixture of methanol and water. The crude product can be further purified by recrystallization from a suitable solvent like boiling methanol or ethanol to yield the pure 1,3,5-trisubstituted pyrazole.

Application II: A Key Nucleophile in Medicinal Chemistry